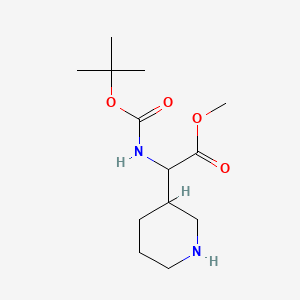
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butoxycarbonyl) group and the attachment of a piperidine moiety. The general structure can be represented as follows:
- Chemical Formula : C13H24N2O4
- Molecular Weight : 272.35 g/mol
The synthesis typically yields high enantiomeric purity, which is crucial for biological activity. The structure includes a piperidine ring, which is known for its role in enhancing the pharmacological profile of various compounds.
This compound exhibits several mechanisms that contribute to its biological activity:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets SRC and ABL kinases, which are crucial in signaling pathways associated with tumor growth .
- Cell Proliferation : In vitro studies indicate that the compound effectively reduces the viability of various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with an IC50 value indicating potent antiproliferative activity .
- Cytokine Secretion : It has been reported to enhance IL-6 secretion in adipocytes, suggesting a role in metabolic regulation and inflammation response .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study demonstrated that this compound inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This indicates a significant potential for therapeutic application in cancer treatment .
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability (31.8%) and clearance rates suitable for therapeutic use .
- Mechanistic Insights : Research highlighted that the compound's mechanism involves the degradation of AKT proteins, crucial for cell survival and proliferation pathways. This was evidenced by Western blot analyses showing significant reductions in T-AKT levels upon treatment with this compound .
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study | Cell Line | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.126 | SRC/ABL Inhibition | Significant antiproliferative activity |
| Study 2 | 3T3-L1 | Not specified | IL-6 Secretion | Enhanced metabolic response observed |
| Study 3 | Various | Varies | AKT Degradation | Effective in reducing T-AKT levels |
属性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-6-5-7-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHGXQKYQHGFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













